N-(4-methoxyphenyl)-6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide
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Overview
Description
N-(4-methoxyphenyl)-6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide is a complex organic compound known for its diverse biological activities. This compound features a unique structure that includes a furo[3,2-c]pyran ring system, which is fused with various functional groups such as methoxyphenyl and trimethoxyphenyl. These structural elements contribute to its significant pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to cyclization reactions under controlled conditions to form the furo[3,2-c]pyran ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxo group to hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
The major products formed from these reactions include hydroxyl derivatives, substituted phenyl derivatives, and various oxo compounds, depending on the reaction conditions and reagents used .
Scientific Research Applications
N-(4-methoxyphenyl)-6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties. .
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), inhibiting their activity and leading to the disruption of cellular processes
Pathways Involved: It interferes with the microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. .
Comparison with Similar Compounds
Similar Compounds
(E)-3-(3,4,5-trimethoxyphenyl)acrylic acid amide derivatives: These compounds share the trimethoxyphenyl group and exhibit similar biological activities, such as anticancer and anti-inflammatory effects.
N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide: This compound also contains the trimethoxyphenyl group and is studied for its antimicrobial and anticancer properties.
Uniqueness
N-(4-methoxyphenyl)-6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide is unique due to its furo[3,2-c]pyran ring system, which is not commonly found in other similar compounds. This unique structure contributes to its distinct pharmacological profile and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C25H25NO8 |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydrofuro[3,2-c]pyran-2-carboxamide |
InChI |
InChI=1S/C25H25NO8/c1-13-10-17-21(25(28)33-13)20(14-11-18(30-3)22(32-5)19(12-14)31-4)23(34-17)24(27)26-15-6-8-16(29-2)9-7-15/h6-12,20,23H,1-5H3,(H,26,27) |
InChI Key |
SOJQRPLZTCCVLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(O2)C(=O)NC3=CC=C(C=C3)OC)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)O1 |
Origin of Product |
United States |
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